

KHS101 Hydrochloride: A Potent Tool for Interrogating TACC3 Function

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Compound of Interest

Compound Name: *KHS101 hydrochloride*

Cat. No.: *B1193437*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming Acidic Coiled-Coil protein 3 (TACC3) is a key regulator of microtubule dynamics, essential for the proper formation and function of the mitotic spindle. Its overexpression has been implicated in the progression of numerous cancers, including glioblastoma, breast cancer, and hepatocellular carcinoma, making it an attractive target for therapeutic intervention.

KHS101 hydrochloride is a small molecule inhibitor that has been shown to selectively target TACC3, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth in preclinical models. These application notes provide detailed protocols for utilizing **KHS101 hydrochloride** to study TACC3 inhibition in cancer research.

Mechanism of Action

KHS101 hydrochloride exerts its effects by binding to TACC3, leading to its destabilization and subsequent proteasomal degradation.[1] This depletion of TACC3 disrupts its interaction with key mitotic partners, such as Aurora A kinase and polo-like kinase 1 (PLK1), leading to defects in mitotic spindle assembly and function.[2] Consequently, cancer cells treated with KHS101 exhibit a range of phenotypes including cell growth suppression, inhibition of cell motility and epithelial-mesenchymal transition (EMT), and induction of apoptotic cell death.[2]

Data Presentation

Table 1: In Vitro Efficacy of KHS101 Hydrochloride

| Cell Line | Cancer Type | IC50 (μM) | Reference |
|-----------|--------------------------|--|-----------|
| SMMC-7721 | Hepatocellular Carcinoma | 40 | [3] |
| SK-Hep-1 | Hepatocellular Carcinoma | 20 | [3] |
| GBM1 | Glioblastoma | ~7.5 | [4] |
| U87 | Glioblastoma | Not explicitly stated, but effective at inducing apoptosis | [5] |
| JIMT-1 | Breast Cancer | Not explicitly stated, but effective at reducing viability | [6] |
| CAL51 | Breast Cancer | Not explicitly stated, but effective at reducing viability | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of KHS101 on cancer cell viability.

Materials:

- Cancer cell line of interest
- **KHS101 hydrochloride**
- Complete cell culture medium
- 96-well plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
- Prepare a serial dilution of **KHS101 hydrochloride** in complete medium.
- Remove the medium from the wells and add 100 μ L of the KHS101 dilutions. Include a vehicle control (DMSO).
- Incubate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

This protocol details the detection of TACC3 and downstream signaling protein expression following KHS101 treatment.

Materials:

- Cancer cell line of interest
- **KHS101 hydrochloride**

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-TACC3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti- β -catenin, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Plate cells and treat with various concentrations of KHS101 for the desired time (e.g., 24-48 hours).
- Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
- Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the signal using ECL substrate and a chemiluminescence imager.

- Quantify band intensities and normalize to a loading control like GAPDH.

Immunofluorescence

This protocol is for visualizing the subcellular localization of TACC3 and the effects of KHS101 on the mitotic spindle.

Materials:

- Cells grown on coverslips
- **KHS101 hydrochloride**
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody (e.g., anti-TACC3, anti- α -tubulin)
- Fluorophore-conjugated secondary antibody
- DAPI
- Antifade mounting medium
- Fluorescence microscope

Procedure:

- Treat cells grown on coverslips with KHS101.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
- Block with blocking solution for 1 hour.

- Incubate with primary antibodies for 1-2 hours at room temperature or overnight at 4°C.
- Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.
- Counterstain nuclei with DAPI for 5 minutes.
- Mount the coverslips onto microscope slides using antifade mounting medium.
- Visualize the cells using a fluorescence microscope.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of KHS101 in a mouse xenograft model.

Materials:

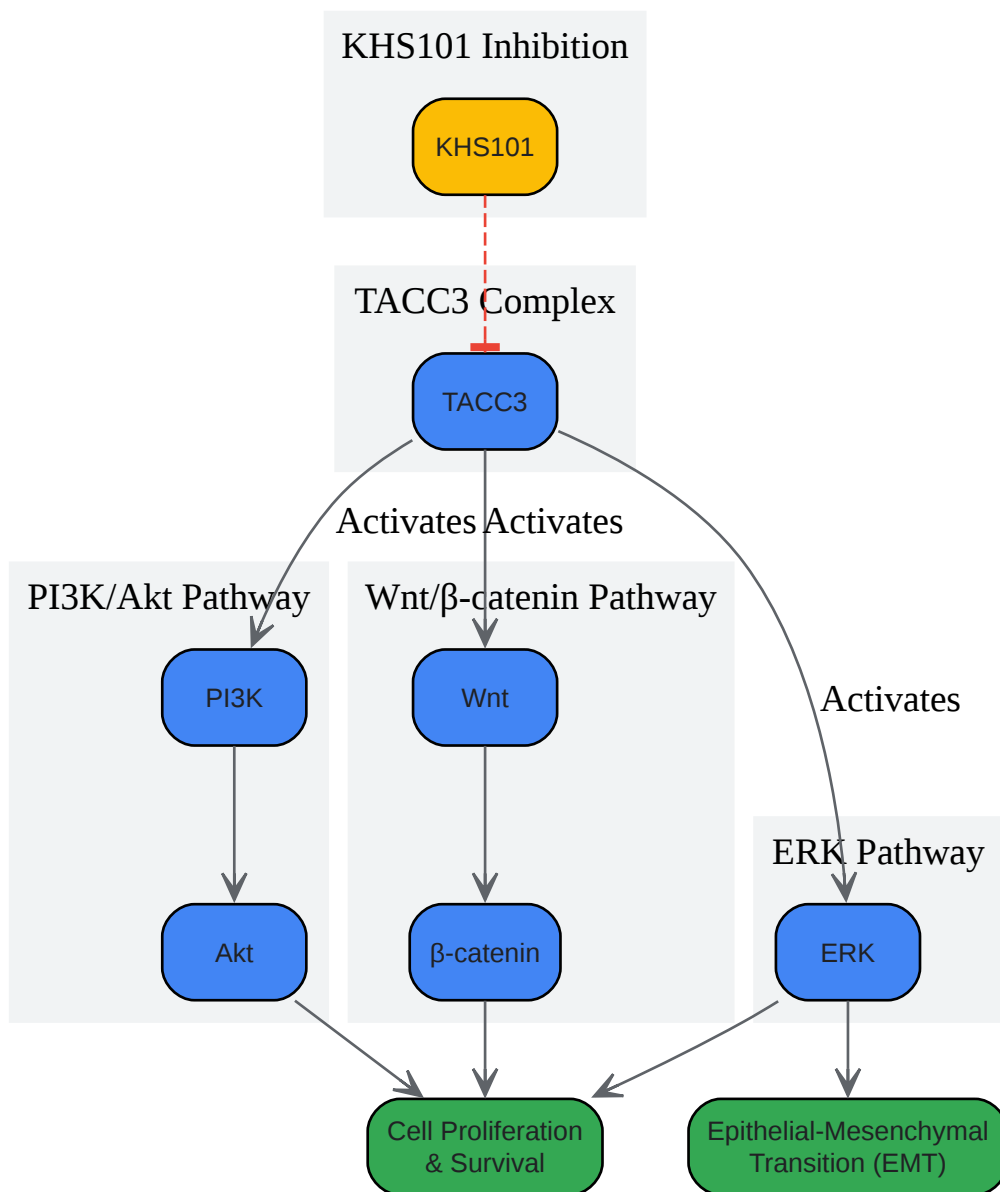
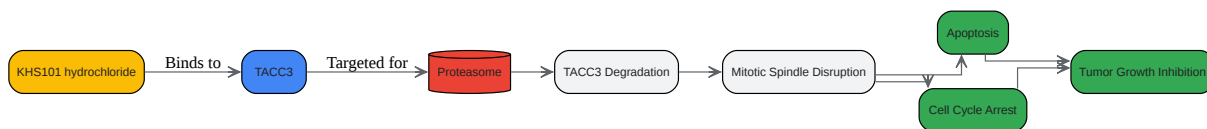
- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line of interest
- Matrigel (optional)
- **KHS101 hydrochloride** formulated for in vivo use
- Vehicle control
- Calipers for tumor measurement

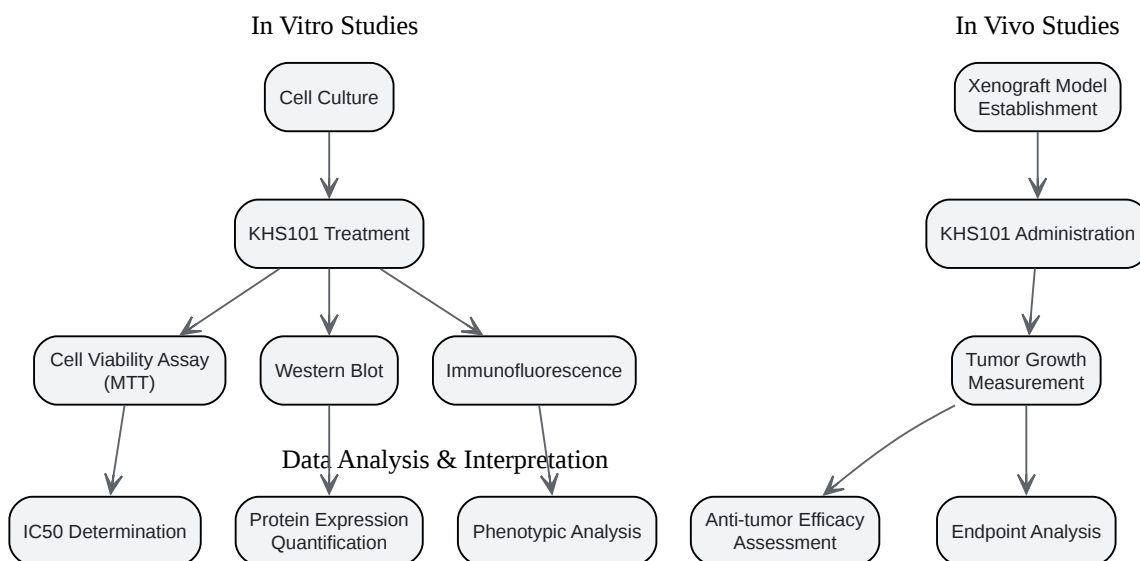
Procedure:

- Subcutaneously inject cancer cells (e.g., $1-5 \times 10^6$ cells in PBS, with or without Matrigel) into the flank of each mouse.
- Allow tumors to reach a palpable size (e.g., 50-100 mm³).
- Randomize mice into treatment and control groups.

- Administer **KHS101 hydrochloride** (e.g., 6 mg/kg, subcutaneously, twice daily) or vehicle control.[\[7\]](#)
- Measure tumor volume with calipers every 2-3 days.
- Monitor animal weight and overall health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations





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